LSD2 vs. LSD1 Selectivity: A 480-Fold Difference in Inhibition Potency
This compound demonstrates stark selectivity between the two lysine-specific demethylase paralogs LSD1 and LSD2. In a direct head-to-head comparison, the compound inhibited recombinant human LSD1 with an IC₅₀ of 480 nM, whereas it required an IC₅₀ of 2.30E+5 nM (230,000 nM) to inhibit recombinant human LSD2 under identical assay conditions, representing a 480-fold selectivity for LSD1 over LSD2 [1].
| Evidence Dimension | IC₅₀ for enzyme inhibition (LSD1 vs. LSD2) |
|---|---|
| Target Compound Data | LSD1 IC₅₀ = 480 nM; LSD2 IC₅₀ = 230,000 nM |
| Comparator Or Baseline | LSD1 vs. LSD2 (both recombinant human enzymes) |
| Quantified Difference | 480-fold greater potency for LSD1 over LSD2 |
| Conditions | Recombinant human LSD1: peroxidase-coupled assay using H3K4 peptide substrate; recombinant human LSD2: mass spectrometric analysis of H3K4 demethylation after 1 hr incubation |
Why This Matters
This quantitative selectivity profile enables precise targeting of LSD1-mediated epigenetic pathways while minimizing off-target effects on LSD2, a critical consideration for researchers developing selective chemical probes or therapeutic candidates.
- [1] BindingDB. BDBM50140043 (CHEMBL3765529) – 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione. IC₅₀ values for LSD1 and LSD2. Accessed 2026. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50140043 View Source
